molecular formula C57H73N11O12S2 B3276743 H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH CAS No. 647016-22-6

H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH

Cat. No.: B3276743
CAS No.: 647016-22-6
M. Wt: 1168.4 g/mol
InChI Key: KBSJPLZYMILRCA-UVRUNXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH” is a nonapeptide consisting of nine amino acids: tyrosine, cysteine, phenylalanine, alanine, tryptophan, lysine, threonine, phenylalanine, and cysteine. This peptide sequence is known for its selective agonist activity on the somatostatin receptor subtype sst4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like “this compound” often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

“H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH” has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in receptor binding and signal transduction.

    Medicine: Explored as a potential therapeutic agent targeting somatostatin receptors, particularly in cancer and neurodegenerative diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound acts as a selective agonist for the somatostatin receptor subtype sst4. It binds to the receptor with high affinity, triggering a cascade of intracellular events that modulate various physiological processes. The binding of the peptide to the receptor inhibits the release of certain hormones and neurotransmitters, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique sequence and structure of “this compound” confer its high selectivity and affinity for the somatostatin receptor subtype sst4, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H73N11O12S2/c1-32(61-52(74)43(26-34-13-5-3-6-14-34)64-55(77)46(30-81)66-50(72)40(59)25-36-20-22-38(70)23-21-36)49(71)63-45(28-37-29-60-41-18-10-9-17-39(37)41)54(76)62-42(19-11-12-24-58)51(73)68-48(33(2)69)56(78)65-44(27-35-15-7-4-8-16-35)53(75)67-47(31-82)57(79)80/h3-10,13-18,20-23,29,32-33,40,42-48,60,69-70,81-82H,11-12,19,24-28,30-31,58-59H2,1-2H3,(H,61,74)(H,62,76)(H,63,71)(H,64,77)(H,65,78)(H,66,72)(H,67,75)(H,68,73)(H,79,80)/t32-,33+,40-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSJPLZYMILRCA-UVRUNXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC5=CC=C(C=C5)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H73N11O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1168.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH
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H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH
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H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH
Reactant of Route 4
H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH
Reactant of Route 5
H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH
Reactant of Route 6
H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH

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